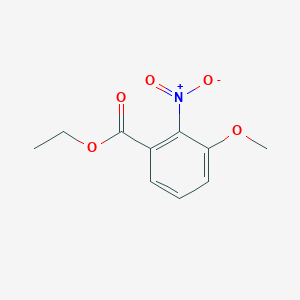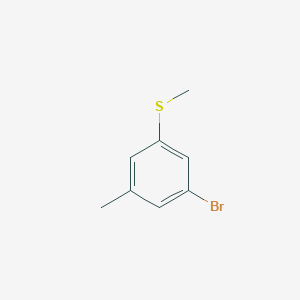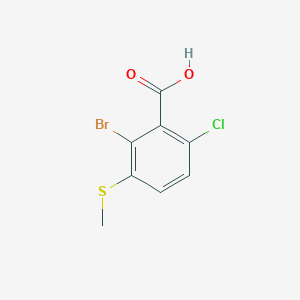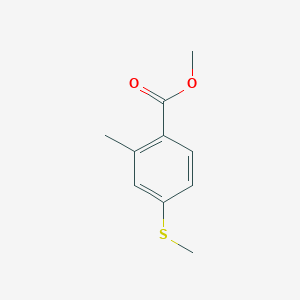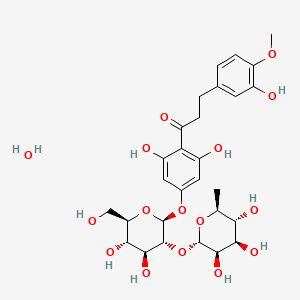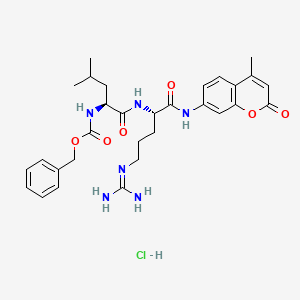![molecular formula C13H7ClF3NO2S B6354992 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide CAS No. 2088942-38-3](/img/structure/B6354992.png)
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide, also known as CNPTS, is an organosulfur compound that has been used in various scientific research applications. It is synthesized from 4-chlorophenol and 4-nitro-3-(trifluoromethyl)phenyl sulfide, and is an important intermediate for the synthesis of various organic compounds. CNPTS is a useful reagent for organic synthesis, due to its high reactivity and solubility in various solvents. It is also used as a catalyst for a range of reactions, including the synthesis of polymers, polymers of polyurethane, and polymers of polyesters.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride.
Starting Materials
4-chlorobenzene, magnesium, bromine, 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Reaction
Step 1: Preparation of 4-chlorophenyl magnesium bromide by reacting 4-chlorobenzene with magnesium and bromine in diethyl ether., Step 2: Preparation of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride by reacting 4-nitro-3-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride., Step 3: Reaction of 4-chlorophenyl magnesium bromide with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride in tetrahydrofuran to yield 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide.
Scientific Research Applications
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been used in various scientific research applications. It has been used as a reagent in the synthesis of polymers, polyurethanes, and polyesters. It has also been used as a catalyst in the synthesis of organic compounds, such as aromatic amines, heterocyclic compounds, and pharmaceuticals. In addition, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been used as an inhibitor in the synthesis of various organic compounds, such as fatty acids and lipids.
Mechanism Of Action
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is a highly reactive compound that is capable of undergoing a variety of reactions. It can act as an oxidizing agent, a reducing agent, and a catalyst. In addition, it can act as a nucleophile, attacking electrophilic sites on substrates. 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide can also act as a ligand, forming complexes with metal ions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide are not well understood. However, it is known to be a potent inhibitor of the enzyme lipoxygenase, which is responsible for the production of inflammatory mediators. In addition, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus.
Advantages And Limitations For Lab Experiments
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has several advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of synthetic reactions. In addition, it is soluble in a variety of solvents, which makes it easy to work with. However, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is also highly toxic and should be handled with caution.
Future Directions
There are several potential future directions for 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide research. These include further research into its mechanism of action, its potential medical applications, and its potential use as a catalyst in the synthesis of organic compounds. In addition, further research could be conducted into its effects on bacteria, its potential use as an inhibitor in the synthesis of fatty acids and lipids, and its potential use as a ligand in the formation of complexes. Finally, further research could be conducted into its potential use as a reagent in the synthesis of polymers, polyurethanes, and polyesters.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPROEILPTDDLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)

